molecular formula C17H17FN6 B2540386 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2380141-25-1

7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B2540386
CAS No.: 2380141-25-1
M. Wt: 324.363
InChI Key: QNRLPSOBMJMBDH-UHFFFAOYSA-N
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Description

7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine and piperazine moieties in the structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is then functionalized with a fluorine atom at the 7th position.

    Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the quinazoline core.

    Pyrimidine Attachment: The final step involves the attachment of the 5-methylpyrimidin-4-yl group to the piperazine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.

Scientific Research Applications

7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazoline Derivatives: These compounds share the quinazoline core and fluorine substitution but may differ in other substituents.

    Piperazine-Containing Quinazolines: These compounds have a piperazine ring attached to the quinazoline core, similar to the target compound.

    Pyrimidine-Substituted Quinazolines: These compounds feature a pyrimidine group attached to the quinazoline core.

Uniqueness

7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to the specific combination of fluorine, piperazine, and pyrimidine moieties in its structure. This unique arrangement contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6/c1-12-9-19-10-21-16(12)23-4-6-24(7-5-23)17-14-3-2-13(18)8-15(14)20-11-22-17/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLPSOBMJMBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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